molecular formula C8H6ClNO3 B11902691 Methyl 2-chloro-4-formylnicotinate

Methyl 2-chloro-4-formylnicotinate

Cat. No.: B11902691
M. Wt: 199.59 g/mol
InChI Key: NADIGPFFQGKRAX-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-formylnicotinate is an organic compound with the molecular formula C8H6ClNO3 It is a derivative of nicotinic acid and features a chloro and formyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-formylnicotinate typically involves the chlorination of nicotinic acid derivatives followed by esterification. One common method involves the reaction of 2-chloronicotinic acid with methanol in the presence of a catalyst to form the methyl ester. The formyl group can then be introduced through a formylation reaction using reagents such as formic acid or formamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-formylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-chloro-4-formylnicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-formylnicotinate involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The chloro group may also influence the compound’s reactivity and interaction with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-4-formylnicotinate is unique due to the specific positioning of the chloro and formyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C8H6ClNO3

Molecular Weight

199.59 g/mol

IUPAC Name

methyl 2-chloro-4-formylpyridine-3-carboxylate

InChI

InChI=1S/C8H6ClNO3/c1-13-8(12)6-5(4-11)2-3-10-7(6)9/h2-4H,1H3

InChI Key

NADIGPFFQGKRAX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CN=C1Cl)C=O

Origin of Product

United States

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